N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)21-16-10-4-3-9-15(16)20/h2-5,7-11H,1,6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNVEYOBSQJBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form a chromene intermediate. This intermediate is then subjected to further reactions to introduce the 2-chlorophenyl and prop-2-en-1-yl groups, followed by the formation of the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been studied for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural analogs differ in substituents on the phenylamide group and coumarin core, impacting physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
- The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from 4-fluorophenyl () or 4-methoxyphenethyl (). Chlorine’s electronegativity and larger atomic radius may enhance receptor binding compared to fluorine .
- The 4-sulfamoylphenyl group in ’s compound introduces polar sulfonamide functionality, likely altering solubility and target selectivity .
Biological Activity
N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
1. Overview of Chromene Derivatives
Chromenes are a significant class of compounds in medicinal chemistry due to their ability to interact with various biological targets. The specific compound discussed here has been noted for its potential therapeutic applications, particularly in oncology and infectious disease treatment.
2. Synthesis of N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
The synthesis typically involves a multi-step process:
- Condensation Reaction : 2-hydroxyacetophenone is reacted with an aldehyde to form a chromene intermediate.
- Substitution Reactions : The introduction of the 2-chlorophenyl and prop-2-en-1-yl groups occurs through electrophilic substitution.
- Formation of Carboxamide : The final step involves converting the hydroxyl group to a carboxamide through an amide coupling reaction.
3.1 Antimicrobial Activity
Research indicates that N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The findings indicate:
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| HepG2 | 4.85 | Comparable |
| HeLa | 0.75 | Superior |
The mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation, potentially through binding interactions that alter enzyme activity .
The biological activity of N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
5. Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A recent study reported that derivatives similar to N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibited potent antibacterial effects against resistant strains, indicating its potential as an alternative therapeutic agent .
- Anticancer Research : Another study demonstrated that the compound's structural features significantly influenced its anticancer potency, with specific substitutions enhancing activity against HepG2 and HeLa cell lines .
Q & A
Q. How can conflicting reports about biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled?
- Methodological Answer : Discrepancies may stem from cell line specificity or assay conditions (e.g., serum concentration). Meta-analysis of dose-dependent effects and orthogonal assays (e.g., ELISA for cytokine profiling vs. apoptosis markers like caspase-3) clarify mechanisms. Cross-study comparisons require normalizing data to standard units (e.g., µM IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
